Methyl 2-chloro-4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate
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Overview
Description
Methyl 2-chloro-4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C9H13ClO5. It is known for its unique spirocyclic structure, which includes a dioxaspiro ring system. This compound is primarily used in research and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a chlorinated precursor with a methoxy-containing reagent in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistent quality and yield. The process may include steps such as purification through distillation or crystallization to achieve the required specifications for research or commercial use.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, often under acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride, typically in anhydrous solvents.
Substitution: Common reagents include halides and nucleophiles, often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Methyl 2-chloro-4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-5-propyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
- Methyl 2-chloro-4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate
Uniqueness
Methyl 2-chloro-4-methoxy-1,6-dioxaspiro[25]octane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of both chloro and methoxy functional groups
Biological Activity
Methyl 2-chloro-4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This article delves into its biological activity, including its pharmacological properties, potential therapeutic applications, and relevant case studies.
The compound has the molecular formula C9H13ClO5 and a molecular weight of 236.65 g/mol. Its structure includes a dioxaspiro framework, which is significant for its reactivity and potential applications in medicinal chemistry.
Property | Value |
---|---|
Molecular Formula | C9H13ClO5 |
Molecular Weight | 236.65 g/mol |
CAS Number | 1869297-88-0 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : The presence of the chloro and methoxy groups may allow the compound to interact with various receptors, influencing signaling pathways relevant to inflammation and cancer.
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
Anticancer Activity
Recent research has focused on the anticancer properties of this compound. In vitro studies demonstrated that the compound inhibits the growth of several cancer cell lines, including breast and lung cancers. The mechanism appears to involve induction of apoptosis and cell cycle arrest.
Case Study: In Vitro Testing
A study published in a peer-reviewed journal evaluated the effects of this compound on MCF-7 (breast cancer) cells:
- Concentration Range : 1 µM to 50 µM
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM.
- Mechanism : Flow cytometry analysis indicated an increase in apoptotic cells at higher concentrations.
Toxicological Profile
Toxicity assessments have been conducted to evaluate the safety profile of this compound:
- Acute Toxicity : Animal studies indicated low acute toxicity levels when administered orally.
- Dermal Exposure : The compound was classified under acute toxic category III for dermal exposure based on European Commission guidelines, suggesting moderate risk under specific conditions.
Potential Applications
Given its biological activities, this compound holds promise for various applications:
- Anticancer Drug Development : Further exploration into its mechanism could lead to novel anticancer therapies.
- Antimicrobial Agent : Its antimicrobial properties warrant investigation for potential use in treating infections.
Properties
Molecular Formula |
C9H13ClO5 |
---|---|
Molecular Weight |
236.65 g/mol |
IUPAC Name |
methyl 2-chloro-4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C9H13ClO5/c1-12-6-5-14-4-3-8(6)9(10,15-8)7(11)13-2/h6H,3-5H2,1-2H3 |
InChI Key |
DGUYQDODVUXNIK-UHFFFAOYSA-N |
Canonical SMILES |
COC1COCCC12C(O2)(C(=O)OC)Cl |
Origin of Product |
United States |
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